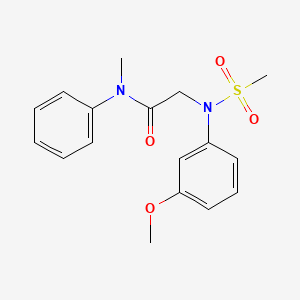![molecular formula C21H19N7O2 B4657839 1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea](/img/structure/B4657839.png)
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
Descripción general
Descripción
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a pyrazolyl-pyridazinyl moiety, and a urea linkage, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazolyl-pyridazinyl intermediate: This step involves the reaction of a suitable pyrazole derivative with a pyridazine compound under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Coupling with the methoxyphenyl isocyanate: The intermediate is then reacted with 4-methoxyphenyl isocyanate to form the final urea compound. This step may require the use of a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage provides stability and potential for hydrogen bonding, while the methoxyphenyl and pyrazolyl-pyridazinyl moieties contribute to its reactivity and biological activity.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c1-30-18-9-7-17(8-10-18)25-21(29)24-16-5-3-15(4-6-16)23-19-11-12-20(27-26-19)28-14-2-13-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIVFIBGRJHDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4657769.png)

![N-cyclohexyl-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]prolinamide](/img/structure/B4657792.png)
![1-[(2-fluorophenyl)acetyl]piperidine](/img/structure/B4657794.png)
![6-chloro-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4657795.png)
![N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B4657798.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4657836.png)

![5-methoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B4657850.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)acetamide](/img/structure/B4657857.png)
